molecular formula C10H6F3NS B14274630 Thiazole, 2-phenyl-4-(trifluoromethyl)- CAS No. 137929-12-5

Thiazole, 2-phenyl-4-(trifluoromethyl)-

Cat. No.: B14274630
CAS No.: 137929-12-5
M. Wt: 229.22 g/mol
InChI Key: RUGWSEFITJJGAI-UHFFFAOYSA-N
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Description

Thiazole, 2-phenyl-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H6F3NS and its molecular weight is 229.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137929-12-5

Molecular Formula

C10H6F3NS

Molecular Weight

229.22 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)8-6-15-9(14-8)7-4-2-1-3-5-7/h1-6H

InChI Key

RUGWSEFITJJGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F

Origin of Product

United States

The Enduring Significance of Thiazole Scaffolds in Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal and organic chemistry. researchgate.netnih.govglobalresearchonline.net Its prevalence is noted in a wide array of natural and synthetic compounds that exhibit significant biological activities. researchgate.netmdpi.comnih.gov A well-known example is the essential vitamin B1 (thiamine), which features a thiazole ring and is crucial for neurological function. researchgate.netnih.gov

Thiazole derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antifungal activities. researchgate.netglobalresearchonline.netmdpi.comnih.gov This versatility has made the thiazole nucleus a frequent target for synthetic chemists aiming to develop new therapeutic agents. globalresearchonline.netmdpi.com The unique electronic properties of the thiazole ring, coupled with its ability to participate in various chemical transformations, allow for the creation of diverse molecular architectures with fine-tuned biological and physical characteristics. mdpi.com

Trifluoromethylated Heterocycles: a Modern Staple in Synthesis and Bioactivity

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds is a widely employed strategy in modern chemical synthesis, particularly in the realm of drug discovery. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule.

Incorporating a trifluoromethyl group can enhance a compound's binding affinity to biological targets, improve its metabolic stability by blocking potential sites of oxidation, and increase its membrane permeability. These attributes are highly desirable in the development of new pharmaceutical agents. Consequently, trifluoromethylated heterocycles are a major focus of research, with numerous studies dedicated to developing new synthetic methods for their preparation and evaluating their biological potential.

Specific Research Focus: Thiazole, 2 Phenyl 4 Trifluoromethyl As a Core Scaffold

Foundational Synthetic Routes for Thiazole Derivatives

The construction of the thiazole core is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this important structural motif. These foundational routes can be adapted to introduce the specific substituents required for 2-phenyl-4-(trifluoromethyl)thiazole.

Adaptations of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. chemhelpasap.com The classical approach involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comnih.gov To generate 2-phenyl-4-(trifluoromethyl)thiazole via this method, the key starting materials would be benzothioamide and an α-haloketone bearing a trifluoromethyl group.

A plausible adaptation involves the reaction of benzothioamide with a 3-halo-1,1,1-trifluoroacetone derivative (e.g., 3-bromo-1,1,1-trifluoroacetone). The reaction typically proceeds through the initial formation of a thiouronium salt intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The regioselectivity of the Hantzsch synthesis is a critical consideration, and the reaction conditions can be optimized to favor the formation of the desired 2,4-disubstituted product. A review of thiazole synthesis methodologies highlights a relevant example where 4'-(trifluoromethyl)benzaldehyde is used as a precursor, which can be converted to the necessary thiosemicarbazone and subsequently reacted with α-halogenated ketones to yield thiazole derivatives. tandfonline.com

Table 1: Key Reactants in the Adapted Hantzsch Synthesis

Reactant 1Reactant 2Product
Benzothioamide3-Halo-1,1,1-trifluoroacetone2-phenyl-4-(trifluoromethyl)thiazole

Cycloaddition Reactions in Thiazole Ring Formation

Cycloaddition reactions offer a powerful alternative for the construction of five-membered heterocyclic rings like thiazole. These reactions often provide a high degree of control over the regiochemistry and stereochemistry of the product. While direct [3+2] cycloaddition reactions to form the 2-phenyl-4-(trifluoromethyl)thiazole ring are not extensively documented in readily available literature, the general principles of cycloaddition chemistry can be applied.

For instance, a [3+2] cycloaddition approach could potentially involve a 1,3-dipole containing the nitrogen and sulfur atoms of the thiazole ring and a dipolarophile containing the trifluoromethylated carbon-carbon double bond. A study on the synthesis of 2-trifluoromethyl thiazoles utilized a [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with trifluoroacetonitrile (B1584977) (CF3CN). rsc.org Although this leads to a different isomer, it demonstrates the feasibility of using trifluoromethylated building blocks in cycloaddition reactions to form the thiazole core. Further research into designing the appropriate 1,3-dipole and dipolarophile would be necessary to achieve the specific 2-phenyl-4-(trifluoromethyl) substitution pattern.

Advanced Synthetic Strategies for the 2-phenyl-4-(trifluoromethyl)-Thiazole System

Beyond the foundational methods of ring construction, advanced strategies focus on the precise installation of the desired substituents onto a pre-existing thiazole or during the cyclization process. These methods offer greater flexibility and control in the synthesis of complex thiazole derivatives.

Regioselective Installation of the Trifluoromethyl Group at C-4

Introducing a trifluoromethyl group onto a heterocyclic ring with high regioselectivity is a significant challenge in synthetic chemistry. For the synthesis of 2-phenyl-4-(trifluoromethyl)thiazole, this could be achieved by either starting with a trifluoromethylated building block or by trifluoromethylating a pre-formed 2-phenylthiazole.

One approach involves the use of trifluoromethyl-containing synthons in a Hantzsch-type synthesis, as previously mentioned. The regioselectivity is dictated by the structure of the α-haloketone. For example, the condensation of benzothioamide with 3-bromo-1,1,1-trifluoropropan-2-one would be expected to yield the desired 2-phenyl-4-(trifluoromethyl)thiazole. The availability and reactivity of such trifluoromethylated ketones are key to the success of this strategy.

Methods for Phenyl Group Introduction at C-2

The introduction of a phenyl group at the C-2 position of a pre-formed 4-(trifluoromethyl)thiazole can be accomplished through various cross-coupling reactions. The C-2 position of the thiazole ring is susceptible to deprotonation and can also be halogenated to provide a handle for coupling.

A common strategy involves the initial synthesis of a 2-amino-4-(trifluoromethyl)thiazole or a 2-halo-4-(trifluoromethyl)thiazole. The 2-amino group can be converted to a diazonium salt and subsequently subjected to a Sandmeyer-type reaction with a suitable phenyl source. Alternatively, a 2-halothiazole can undergo transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, with a phenylboronic acid or phenylstannane derivative, respectively. These methods offer a versatile and efficient means of installing the phenyl group at the desired position.

Controlled Functionalization at Other Thiazole Ring Positions

The C-5 position of the 2-phenyl-4-(trifluoromethyl)thiazole ring is the most likely site for further functionalization. The electron-withdrawing nature of the trifluoromethyl group at C-4 and the phenyl group at C-2 can influence the reactivity of the C-5 position, making it susceptible to electrophilic substitution or metallation-based functionalization.

For instance, halogenation at the C-5 position can be achieved using various halogenating agents, providing a versatile intermediate for subsequent cross-coupling reactions. Furthermore, deprotonation at the C-5 position using a strong base, followed by quenching with an electrophile, allows for the introduction of a wide range of functional groups. A search for related compounds revealed the existence of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, indicating that functionalization at the C-5 position is indeed feasible. This carboxylic acid derivative could serve as a precursor for the synthesis of various amides, esters, and other functional groups at this position.

Table 2: Summary of Synthetic Strategies

SectionSynthetic ApproachKey Transformation
2.1.1Adapted Hantzsch SynthesisCondensation of benzothioamide and a trifluoromethylated α-haloketone
2.1.2Cycloaddition Reactions[3+2] cycloaddition of a suitable 1,3-dipole and dipolarophile
2.2.1Regioselective CF3 InstallationUse of trifluoromethylated building blocks in ring synthesis
2.2.2Phenyl Group IntroductionCross-coupling reactions on a 2-functionalized 4-(trifluoromethyl)thiazole
2.2.3C-5 FunctionalizationElectrophilic substitution or metallation at the C-5 position

Modern Catalytic Approaches in Thiazole, 2-phenyl-4-(trifluoromethyl)- Synthesis

Catalysis plays a pivotal role in the efficient construction of the 2-phenyl-4-(trifluoromethyl)thiazole scaffold. Both metal-based and metal-free systems have been developed to facilitate the key cyclization and coupling reactions, offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Transition metal catalysis provides powerful tools for the synthesis of aryl-substituted thiazoles. While direct palladium- or copper-catalyzed synthesis of the title compound is not extensively detailed, analogous reactions for similar structures highlight the potential of these methods.

Palladium-catalyzed reactions , such as Suzuki and Negishi cross-coupling, are instrumental in forming the C-C bond between the thiazole core and the phenyl group. A plausible strategy involves the synthesis of a 2-halo-4-(trifluoromethyl)thiazole intermediate, which can then be coupled with phenylboronic acid (Suzuki) or an organozinc reagent (Negishi) in the presence of a palladium catalyst like Pd(PPh₃)₄. researchgate.netnih.gov The catalytic cycle for these reactions typically involves oxidative addition of the palladium complex to the halothiazole, followed by transmetalation with the organometallic phenyl reagent, and concluding with reductive elimination to yield the 2-phenylated product and regenerate the catalyst. researchgate.net

Copper-catalyzed reactions also offer efficient pathways. Copper salts, such as copper(I) iodide (CuI) or copper(II) acetate, can catalyze the intramolecular N-arylation or facilitate cyclocondensation reactions. nih.govdoi.org For instance, copper catalysts can be employed in Hantzsch-type syntheses to improve reaction rates and yields. nanobioletters.com Heterogeneous copper catalysts, like copper silicate, have been shown to be effective and reusable for the synthesis of 2-amino-4-phenyl substituted thiazoles, a methodology that could be adapted for the target compound by using appropriate precursors. nanobioletters.com These copper-catalyzed methods are often valued for their lower cost and toxicity compared to palladium. doi.orgscilit.com

Table 1: Comparison of Metal Catalysts in Aryl-Thiazole Synthesis

Catalyst Type Precursors General Conditions Advantages
Palladium 2-Halo-4-(trifluoromethyl)thiazole, Phenylboronic acid/Organozinc Pd(0) or Pd(II) catalyst, Base, Organic solvent High yields, Broad functional group tolerance
Copper α-Haloketone, Thioamide Cu(I) or Cu(II) salt, Solvent (e.g., Ethanol, DMSO) Lower cost, Reusable heterogeneous options available nanobioletters.com

Metal-free approaches are gaining prominence due to their alignment with green chemistry principles, avoiding the cost and potential toxicity of residual metals. The classic Hantzsch thiazole synthesis is the most prominent metal-free route. nih.gov This involves the cyclocondensation of an α-haloketone with a thioamide. nih.gov For the synthesis of 2-phenyl-4-(trifluoromethyl)thiazole, this would involve the reaction of benzothioamide with an α-halo-trifluoromethyl ketone, such as 3-bromo-1,1,1-trifluoroacetone (B149082). nih.govguidechem.com

The reaction mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, forming an intermediate which then undergoes dehydration and cyclization to yield the thiazole ring. nih.gov Variations of this synthesis can be performed under acidic conditions, which may influence the regioselectivity of the final product. rsc.org Furthermore, acid catalysts like trifluoroacetic acid (TFA) have been shown to promote multi-component reactions for synthesizing other trifluoromethyl-substituted heterocycles without the need for a metal catalyst. nih.govfrontiersin.org Domino alkylation-cyclization reactions represent another metal-free strategy for creating substituted thiazoles. nih.gov

Environmentally Conscious Synthetic Techniques for Thiazole, 2-phenyl-4-(trifluoromethyl)-

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Key techniques include the use of microwave irradiation and performing reactions under solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. rasayanjournal.co.in The Hantzsch synthesis of thiazoles is particularly amenable to microwave irradiation. nih.govtandfonline.com Compared to conventional heating methods that can take several hours, microwave-assisted synthesis can often reduce reaction times to mere minutes. rasayanjournal.co.innih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. rasayanjournal.co.in For the synthesis of 2-phenyl-4-(trifluoromethyl)thiazole, reacting benzothioamide and 3-bromo-1,1,1-trifluoroacetone under microwave irradiation could significantly enhance the efficiency of the process, leading to higher yields and cleaner reaction profiles. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time 1.5 - 8 hours 10 - 30 minutes rasayanjournal.co.innih.gov
Yield Mediocre to Good (e.g., 79-90%) Good to Excellent (e.g., 82-95%) rasayanjournal.co.innih.gov
Energy Efficiency Lower Higher
Side Reactions More prevalent Often minimized

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or "neat," reactions reduce waste, cost, and environmental pollution. researchgate.net Mechanochemical methods, where reactions are induced by grinding or milling solid reactants, are a prime example of solvent-free synthesis. researchgate.net For trifluoromethyl-containing heterocycles, reactions involving β-alkoxyvinyl trifluoromethylketones have been successfully carried out under solvent-free mechanochemical conditions. researchgate.net Often, solvent-free conditions are combined with microwave irradiation to further enhance reaction efficiency, providing a synergistic green approach to chemical synthesis.

Identification and Characterization of Key Synthetic Intermediates and Precursors

The successful synthesis of 2-phenyl-4-(trifluoromethyl)thiazole relies on the availability and purity of its key precursors and the formation of specific intermediates.

The most common synthetic route, the Hantzsch synthesis, utilizes two primary precursors:

A thioamide : For the target molecule, Benzothioamide is the required precursor. nih.gov It provides the C2-phenyl group, the nitrogen atom at position 3, and the sulfur atom. Benzothioamide can be synthesized from benzonitrile (B105546) using various thiating agents or H₂S-based salts, sometimes in environmentally friendly solvents like supercritical CO₂. tandfonline.comtandfonline.comfigshare.com

An α-halo trifluoromethyl ketone : 3-Bromo-1,1,1-trifluoroacetone (or its chlorinated analogue) is the typical precursor that provides the C4-trifluoromethyl and C5 atoms of the thiazole ring. guidechem.comsigmaaldrich.comthermofisher.com This compound is a colorless to light yellow liquid and a strong electrophile, making it highly reactive towards nucleophiles like the sulfur in benzothioamide. guidechem.com

The reaction mechanism involves the initial formation of a key thioether intermediate through the S-alkylation of the benzothioamide by 3-bromo-1,1,1-trifluoroacetone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. nih.gov The characterization of these precursors and the monitoring of the reaction progress can be achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structures of the intermediates and the final product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "Thiazole, 2-phenyl-4-(trifluoromethyl)-" is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring and the thiazole ring. Based on data from analogous structures, the phenyl protons are expected to appear as a multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the 5-position of the thiazole ring is predicted to resonate as a singlet, with its chemical shift influenced by the electron-withdrawing trifluoromethyl group at the adjacent C4 position. For instance, in related thiazole derivatives, the thiazole proton signal is often observed downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for Thiazole, 2-phenyl-4-(trifluoromethyl)-

Proton Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H 7.0 - 8.5 Multiplet

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For "Thiazole, 2-phenyl-4-(trifluoromethyl)-", distinct signals are expected for the carbons of the phenyl ring, the thiazole ring, and the trifluoromethyl group. The carbons of the thiazole ring (C2, C4, and C5) are expected to resonate at characteristic chemical shifts, with C2 and C4 appearing further downfield due to their attachment to nitrogen and the trifluoromethyl group, respectively nih.gov. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. A study on 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole showed carbon signals for the thiazole and phenyl rings in the range of δ 111-158 ppm nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for Thiazole, 2-phenyl-4-(trifluoromethyl)-

Carbon Predicted Chemical Shift (ppm)
Phenyl-C 120 - 140
Thiazole-C2 ~160 - 170
Thiazole-C4 ~145 - 155 (quartet)
Thiazole-C5 ~110 - 120

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Detection and Quantification

¹⁹F NMR is a highly sensitive technique for detecting and quantifying fluorine-containing groups. In "Thiazole, 2-phenyl-4-(trifluoromethyl)-", the trifluoromethyl group is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a characteristic indicator of the electronic environment of the CF₃ group. In similar fluorinated organic molecules, the CF₃ group typically resonates in the range of -60 to -70 ppm relative to a standard such as CFCl₃ rsc.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular weight of "Thiazole, 2-phenyl-4-(trifluoromethyl)-" is 229.22 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 229.

The fragmentation pattern would likely involve the characteristic cleavage of the thiazole ring and the loss of the trifluoromethyl group. Common fragments would include the phenyl-thiazole cation and fragments arising from the breakdown of the heterocyclic ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "Thiazole, 2-phenyl-4-(trifluoromethyl)-", characteristic absorption bands are expected for the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), C=C stretching of the phenyl and thiazole rings (around 1400-1600 cm⁻¹), and strong C-F stretching vibrations of the trifluoromethyl group (typically in the region of 1100-1300 cm⁻¹). Aromatic C-H stretching vibrations are also expected around 3000-3100 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated phenyl and thiazole rings in "Thiazole, 2-phenyl-4-(trifluoromethyl)-" is expected to give rise to absorption bands in the UV region, typically between 250 and 350 nm nih.gov. These absorptions correspond to π → π* electronic transitions within the conjugated system.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for "Thiazole, 2-phenyl-4-(trifluoromethyl)-" is readily available, data from closely related structures, such as 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole, reveal that the molecule is largely planar nih.gov. It is expected that the phenyl and thiazole rings in "Thiazole, 2-phenyl-4-(trifluoromethyl)-" would also be nearly coplanar to maximize π-system conjugation. The bond lengths and angles within the thiazole and phenyl rings are expected to be consistent with those of other reported thiazole derivatives. For instance, in one related structure, the dihedral angle between the thiazole and phenyl rings was found to be minimal, indicating a high degree of planarity kayseri.edu.tr.

Table 3: List of Compounds Mentioned

Compound Name
Thiazole, 2-phenyl-4-(trifluoromethyl)-
2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

No experimental data from single-crystal X-ray diffraction is available to generate a table of bond lengths, bond angles, and dihedral angles for Thiazole, 2-phenyl-4-(trifluoromethyl)-.

Conformational Analysis of the Thiazole Ring and Phenyl Substituents

A detailed conformational analysis, including the planarity of the thiazole ring and the rotational orientation of the phenyl and trifluoromethyl substituents, requires crystallographic data which is currently unavailable.

Investigation of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, an analysis of the intermolecular forces, such as potential hydrogen bonds, π-π stacking interactions between the phenyl and thiazole rings, or other non-covalent interactions that govern the crystal packing, cannot be performed.

Structure Activity Relationship Sar Studies of Thiazole, 2 Phenyl 4 Trifluoromethyl , and Its Derivatives

Methodologies for Comprehensive SAR Elucidation

The elucidation of SAR for 2-phenyl-4-(trifluoromethyl)thiazole derivatives involves a combination of modern and traditional medicinal chemistry approaches. These methodologies allow for the systematic evaluation of a large number of compounds to identify key structural features responsible for their biological actions.

High-Throughput Screening of Analog Libraries

Systematic Derivatization and Biological Evaluation

Following the identification of a lead compound such as Thiazole (B1198619), 2-phenyl-4-(trifluoromethyl)-, systematic derivatization is employed to synthesize a focused library of analogs. This process involves making discrete modifications to the core structure and evaluating the impact of these changes on biological activity.

CompoundR1 (C-2 Phenyl)R2 (Amide)A-549 (% Inhibition)Bel7402 (% Inhibition)HCT-8 (% Inhibition)
8a2-F2,4-Cl2-6-Me-Ph352533
8b2-Cl2,4-Cl2-6-Me-Ph483845
8c2-Br2,4-Cl2-6-Me-Ph413139
8d2-Cl2,4-Cl2-Ph332830
8e2-Cl2-CF3-Ph252123
8f2-Cl2,4,6-Cl3-Ph393336

Role of the Trifluoromethyl Group in Modulating Biological Activity

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry due to its unique electronic properties and its impact on the physicochemical characteristics of a molecule.

Influence on Molecular Lipophilicity and Membrane Permeability

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. This is due to the replacement of three hydrogen atoms with three highly electronegative fluorine atoms, which creates a more nonpolar surface area. Increased lipophilicity can enhance the ability of a compound to cross biological membranes, such as the cell membrane, which can be crucial for reaching intracellular targets. However, the relationship between lipophilicity and permeability is not always linear, and excessive lipophilicity can sometimes lead to poor solubility and increased metabolic breakdown. The optimal degree of lipophilicity for a drug candidate is a balance that must be fine-tuned during the lead optimization process. Studies on various fluorinated compounds have shown that the position of the trifluoromethyl group can significantly affect its impact on lipophilicity and, consequently, on membrane permeability. mdpi.com

Electronic Effects and Their Contribution to Target Binding Affinity

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly influence the electronic distribution within the 2-phenyl-4-(trifluoromethyl)thiazole scaffold. By withdrawing electron density from the thiazole and phenyl rings, the -CF3 group can modulate the pKa of nearby functional groups and alter the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. These electronic modifications can lead to a higher binding affinity and increased potency of the compound. The electron-withdrawing nature of the -CF3 group can also enhance the metabolic stability of the molecule by making adjacent C-H bonds less susceptible to enzymatic oxidation.

Impact of Phenyl Ring Substitutions at C-2 and C-4 on Biological Profiles

As the core scaffold is a 4-(trifluoromethyl)thiazole, this section will focus on the impact of substitutions on the phenyl ring at the C-2 position.

The nature and position of substituents on the C-2 phenyl ring of the 2-phenyl-4-(trifluoromethyl)thiazole scaffold play a crucial role in determining the biological activity and selectivity of the derivatives.

In the context of anticancer activity, the aforementioned study on 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives demonstrated that substitutions on the C-2 phenyl ring significantly influence cytotoxicity. mdpi.comresearchgate.net For instance, a comparison of compounds with different halogen substitutions at the 2-position of the phenyl ring (fluoro, chloro, and bromo) revealed that the 2-chloro-substituted analog (compound 8b) exhibited the highest inhibitory activity against all three tested cancer cell lines (A-549, Bel7402, and HCT-8). mdpi.comresearchgate.net This suggests that both the electronic nature and the size of the substituent at this position are important for activity.

Furthermore, a study on a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, where the C-2 position is part of a larger substituent, provided additional insights. In this series, derivatives containing a trifluoromethyl group on the arylidene ring were synthesized and evaluated for their α-amylase inhibitory activity. The position of the trifluoromethyl group on the phenyl ring had a notable effect on the inhibitory potential.

CompoundSubstitution on Arylidene Phenyl Ringα-Amylase IC50 (µM)
3d4-CF37.13 ± 0.08
3i3-CF37.01 ± 0.11
3k2-CF36.92 ± 0.04

These findings underscore the importance of systematic exploration of substitutions on the C-2 phenyl ring to optimize the biological profile of 2-phenyl-4-(trifluoromethyl)thiazole derivatives for various therapeutic applications.

Positional and Electronic Effects of Substituents on Efficacy

The substitution pattern on the 2-phenyl ring of the thiazole core is a critical determinant of biological efficacy. Research has consistently shown that both the electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of substituents can dramatically alter the activity of the molecule.

Electron-withdrawing groups (EWGs) often play a significant role in modulating the potency of thiazole derivatives. In a series of related 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the effect of a trifluoromethyl (-CF3) group on the terminal phenyl ring was investigated. The position of this potent EWG was found to be crucial for the compound's antiglycation potential. The study revealed that derivatives with the -CF3 group at the para- (4-), meta- (3-), and ortho- (2-) positions all exhibited high potency. nih.gov This suggests that the strong electron-withdrawing nature of the -CF3 group is broadly beneficial for activity, regardless of its specific location on the phenyl ring in this particular scaffold. nih.gov

General SAR studies on other thiazole-containing compounds support the importance of EWGs. For instance, the presence of para-halogen-substituted phenyl groups attached to a thiazole ring has been highlighted as important for anticonvulsant activity. mdpi.com Similarly, other research has indicated that EWGs like nitro groups or halogens (F, Cl, Br) on the phenyl ring can be beneficial for antimicrobial or other biological activities. mdpi.comnih.gov These findings underscore a recurring theme in thiazole SAR: the modulation of the electronic properties of the phenyl ring is a key strategy for enhancing biological efficacy.

The following table summarizes the antiglycation activity of hydrazinylthiazole derivatives with trifluoromethyl substituents at different positions, demonstrating the impact of positional isomers on efficacy.

Compound IDPhenyl Ring SubstituentActivity (IC50 in mg/mL)
3d 4-Trifluoromethyl0.394 ± 0.003
3i 3-Trifluoromethyl0.393 ± 0.002
3k 2-Trifluoromethyl0.396 ± 0.002
StandardAminoguanidine0.403 ± 0.001

Data sourced from a study on related fluorinated hydrazinylthiazole derivatives. nih.gov

Stereochemical Considerations in Chiral Derivatives

When chirality is introduced into thiazole-containing molecules, the stereochemistry often has a profound impact on biological activity. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors can lead to significant variations in potency and selectivity.

While specific studies on chiral derivatives of 2-phenyl-4-(trifluoromethyl)thiazole are not extensively documented in publicly available research, valuable insights can be drawn from related chiral heterocyclic systems. For example, in studies on a library of chiral 1H,3H-pyrrolo[1,2-c]thiazoles, which feature a fused thiazole ring system, the absolute configuration of the molecule was a critical factor for its p53-activating anticancer activity. nih.gov

In this series, enantiomers with R- and S-configurations were synthesized and evaluated. It was found that specific enantiomers, including those with aromatic groups at position 3, were highly selective towards p53-expressing cancer cells. nih.gov Conversely, other compounds in the series with an S-configuration exhibited high cytotoxicity but acted through a p53-independent mechanism. nih.gov This highlights that not only the magnitude of the activity but also the mechanism of action can be dictated by the stereochemistry of the molecule. The precise three-dimensional arrangement of atoms governs the molecular recognition events at the target site, making stereochemistry a crucial element in the design of potent and selective therapeutic agents based on the thiazole scaffold.

The table below illustrates the p53-dependent activity of enantiomeric pairs in a related fused-thiazole system.

CompoundConfigurationP53-dependent Activity
Derivative ARSelective
Derivative B (Enantiomer of A)SSelective
Derivative CSp53-independent

Data generalized from studies on chiral 1H,3H-pyrrolo[1,2-c]thiazoles. nih.gov

Structural Modifications of the Thiazole Ring and their SAR Implications

Beyond substitutions on the peripheral phenyl ring, direct modifications to the central thiazole heterocycle provide another avenue for optimizing molecular properties and biological activity. These changes can involve replacing atoms within the ring (heteroatom exchange), fusing the ring with other cyclic systems, or altering the side chains attached to it.

Heteroatom Exchange and Ring Fusion Effects

Bioisosteric replacement, where one atom or group of atoms is exchanged for another with similar physical or chemical properties, is a common strategy in drug design. Replacing the thiazole ring or its flanking phenyl group with other five- or six-membered heterocycles can significantly impact a compound's metabolic stability, polarity, and target engagement. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a thiazole ring in one series of goniofufurone analogues led to a staggering 64,474-fold increase in antiproliferative activity, demonstrating the potential of such bioisosteric swaps. nih.gov In other cases, replacing thiophene (B33073) with rings like furan, thiazole, isoxazole, or pyrazole (B372694) has been explored to optimize properties. acs.org

Ring fusion, where the thiazole core is fused with another ring system, creates more rigid and structurally complex molecules. This can lead to enhanced binding affinity by locking the molecule into a more favorable conformation for its biological target. Studies on thiazole-fused quinazolinones have demonstrated that such fused systems can exhibit a broad spectrum of cytotoxic activity against various cancer cell lines. mdpi.com The specific regioisomerism of the fusion (e.g., thiazolo[4,5-g]quinazolinone vs. thiazolo[5,4-g]quinazolinone) was also shown to be a critical factor influencing the potency, again highlighting the importance of the precise three-dimensional arrangement of the heterocyclic system. mdpi.com

Side Chain Modifications and their Contribution to Activity

Modifying or introducing side chains at different positions of the thiazole ring is a fundamental SAR strategy. The nature, size, and functionality of these side chains can influence everything from target binding to solubility and pharmacokinetic properties.

Common points for modification on the 2-phenyl-4-(trifluoromethyl)thiazole scaffold include the C2 and C5 positions. For instance, the synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and 4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxylic acid introduces a carboxylic acid group. tandfonline.comsigmaaldrich.com This functional group serves as a versatile handle for creating a library of derivatives, such as amides and esters, allowing for extensive exploration of the chemical space around the core.

Theoretical and Computational Investigations of Thiazole, 2 Phenyl 4 Trifluoromethyl

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory has become a principal tool for investigating the electronic structure and properties of molecules. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X, often paired with basis sets like 6-311++G(d,p), are frequently employed to provide a balance between computational cost and accuracy for organic systems.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For Thiazole (B1198619), 2-phenyl-4-(trifluoromethyl)-, the phenyl and thiazole rings are not expected to be perfectly coplanar due to steric hindrance. The dihedral angle between the two rings is a key parameter determined during optimization.

Following geometry optimization, the electronic structure is analyzed, with a primary focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Computational studies on similar thiazole azo dyes have shown that the HOMO is typically distributed over the electron-donating parts of the molecule, which in this case would involve the phenyl ring and the thiazole moiety. nih.govnih.gov The LUMO, conversely, is generally localized on the electron-accepting regions. The electron-withdrawing nature of the trifluoromethyl group at the 4-position of the thiazole ring would likely lead to a significant localization of the LUMO on this portion of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on Analogous Thiazole Derivatives

ParameterRepresentative Energy (eV)
EHOMO-6.5 to -7.5
ELUMO-2.0 to -3.0
Energy Gap (ΔE)3.5 to 5.0

Note: These values are illustrative and based on DFT calculations of various substituted thiazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For Thiazole, 2-phenyl-4-(trifluoromethyl)-, the MEP map is expected to show the most negative potential (red) localized on the nitrogen atom of the thiazole ring due to its high electronegativity and lone pair of electrons, making it a primary site for electrophilic interactions. mdpi.comresearchgate.net The electron-withdrawing trifluoromethyl group would create a region of positive potential (blue) around the C4-CF3 moiety and the adjacent hydrogen atoms, indicating these as potential sites for nucleophilic attack. The phenyl ring would likely exhibit a more neutral potential, with some negative character due to the π-electron cloud.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalizations.

Table 2: Representative NBO Interaction Energies from DFT Calculations on Analogous Thiazole Derivatives

Donor NBOAcceptor NBORepresentative E(2) (kcal/mol)
LP(1) Nπ(C=C)5 - 15
LP(1) Sσ(C-N)2 - 8
π(Phenyl)π(Thiazole)10 - 25
σ(C-C)σ(C-F)1 - 5

Note: LP denotes a lone pair. These values are illustrative and based on NBO analyses of various substituted thiazole derivatives. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it particularly useful for predicting UV-Vis absorption spectra. kbhgroup.in

TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO, π→π) that give rise to the absorption bands in a UV-Vis spectrum. For Thiazole, 2-phenyl-4-(trifluoromethyl)-, the primary electronic transitions are expected to be of π→π character, involving the promotion of an electron from a π-bonding orbital (likely the HOMO) to a π-antibonding orbital (likely the LUMO).

Computational studies on similar 2-phenylbenzothiazole (B1203474) derivatives have shown that the main absorption bands are typically located in the UV region. nih.govresearchgate.net The presence of the phenyl and thiazole rings creates an extended conjugated system, and the nature and position of substituents can significantly influence the absorption maxima. The electron-withdrawing trifluoromethyl group may cause a slight blue or red shift in the absorption spectrum depending on its interplay with the rest of the molecule's electronic structure.

Table 3: Representative Predicted UV-Vis Absorption Data from TD-DFT Calculations on Analogous Phenylthiazole Derivatives

TransitionCalculated λmax (nm)Oscillator Strength (f)
S0 → S1300 - 3500.2 - 0.5
S0 → S2250 - 2900.1 - 0.3

Note: These values are illustrative and based on TD-DFT calculations of various phenylthiazole derivatives. kbhgroup.in

DFT calculations can also be used to predict the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) spectra. The calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the computational method.

For Thiazole, 2-phenyl-4-(trifluoromethyl)-, the predicted IR spectrum would show characteristic vibrational modes for the thiazole ring, the phenyl ring, and the trifluoromethyl group. Key vibrational modes would include C-H stretching of the aromatic rings, C=N and C=C stretching of the thiazole ring, and the strong, characteristic C-F stretching vibrations of the CF3 group. nih.gov

Table 4: Representative Calculated Vibrational Frequencies for Key Functional Groups in Analogous Thiazole Derivatives

Vibrational ModeRepresentative Calculated Frequency (cm-1, scaled)
Aromatic C-H Stretch3050 - 3150
Thiazole C=N Stretch1500 - 1600
Phenyl C=C Stretch1450 - 1550
C-F Stretch (CF3)1100 - 1300
Thiazole Ring Breathing800 - 900

Note: These values are illustrative and based on DFT vibrational analyses of various substituted thiazole and trifluoromethyl-containing aromatic compounds.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in rational drug design for forecasting the interaction between a ligand and its target protein's three-dimensional structure. rjptonline.org For Thiazole, 2-phenyl-4-(trifluoromethyl)-, and related derivatives, docking studies provide critical insights into their potential biological activities by modeling interactions with various protein targets.

Computational docking simulations are employed to predict how thiazole derivatives, including those with 2-phenyl and 4-(trifluoromethyl) substitutions, bind to the active sites of biological receptors. These studies calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy value typically indicates a more stable and favorable interaction.

While specific docking studies for Thiazole, 2-phenyl-4-(trifluoromethyl)- are not extensively detailed in the available literature, analysis of structurally similar compounds provides a predictive framework for its potential biological targets and binding affinities. For instance, various 2,4-disubstituted thiazole derivatives have been evaluated as potential inhibitors for targets such as tubulin, various kinases, and microbial enzymes. rjptonline.orgresearchgate.netnih.gov Docking analyses of fluorinated thiazolidin-4-one derivatives against Tyrosine Kinase 1T46 have shown favorable binding affinities ranging from -7.7 to -9.2 kcal/mol. rjptonline.org Similarly, other 2,4-disubstituted thiazole hybrids have demonstrated strong predicted binding affinities with S. aureus topoisomerase IV and the SARS-CoV-2 main protease, with values ranging from -10.0 to -11.0 kcal/mol and -8.2 to -9.3 kcal/mol, respectively. nih.gov

The binding mode for these compounds often involves the insertion of the substituted thiazole core into a hydrophobic pocket within the receptor's active site. worktribe.comacs.org The 2-phenyl group is predicted to orient itself to maximize hydrophobic interactions, while the 4-(trifluoromethyl) group can contribute to both hydrophobic and specific electrostatic interactions. For example, in studies of thiazole retinoids, the thiazole-containing ligand was well-suited to the binding pocket of the retinoic acid receptor (RARα). worktribe.com

Thiazole Derivative ClassBiological TargetReported Binding Affinity Range (kcal/mol)Reference
Fluorinated Thiazolidin-4-onesTyrosine Kinase 1T46-7.7 to -9.2 rjptonline.org
2,4-Disubstituted Thiazole HybridsS. aureus Topoisomerase IV-10.0 to -11.0 nih.gov
2,4-Disubstituted Thiazole HybridsSARS-CoV-2 Main Protease-8.2 to -9.3 nih.gov
2,4-Disubstituted Thiazole DerivativesTubulin (Colchicine Binding Site)-13.88 to -14.50 nih.gov

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. frontiersin.org Computational studies are crucial for elucidating these specific interactions between thiazole derivatives and amino acid residues within the active site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. acs.orgfrontiersin.org

For Thiazole, 2-phenyl-4-(trifluoromethyl)-, the following interactions are predicted based on analyses of analogous structures:

Hydrophobic Interactions: The phenyl ring is a prominent hydrophobic feature. It is expected to form hydrophobic and van der Waals interactions with non-polar amino acid residues such as leucine, valine, isoleucine, and phenylalanine in the target's binding pocket. acs.orgmdpi.com The trifluoromethyl group also contributes significantly to hydrophobic interactions. researchgate.net

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donor residues like serine, threonine, or tyrosine. worktribe.commdpi.com Docking studies on similar thiazole retinoids identified a favorable hydrogen bonding interaction with a Serine residue (Ser232) of the RARα receptor. worktribe.com

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand within the active site. frontiersin.org

Halogen and Other Weak Interactions: The fluorine atoms of the trifluoromethyl group can participate in halogen bonds and other weak electrostatic interactions with the protein backbone or side chains. rjptonline.org Studies on other fluorinated compounds have highlighted the role of these interactions in enhancing binding affinity. acs.org

Type of Non-Covalent InteractionParticipating Moiety of Thiazole LigandPotential Interacting Amino Acid ResiduesReference
Hydrophobic / van der WaalsPhenyl group, Trifluoromethyl groupLeucine, Phenylalanine, Valine, Isoleucine acs.orgmdpi.com
Hydrogen Bonding (Acceptor)Thiazole NitrogenSerine, Tyrosine, Threonine worktribe.commdpi.com
π-π StackingPhenyl groupPhenylalanine, Tyrosine, Tryptophan frontiersin.org
Halogen BondingTrifluoromethyl groupBackbone carbonyls, electron-rich residues rjptonline.org

Solvation Effects and Thermodynamic Property Calculations in Various Media

Computational chemistry provides tools to investigate how the properties of a molecule like Thiazole, 2-phenyl-4-(trifluoromethyl)- are influenced by its environment, a phenomenon known as solvation. The choice of solvent can significantly alter a molecule's electronic structure, stability, and reactivity. Theoretical calculations, often using Density Functional Theory (DFT), can model these effects by treating the solvent as a continuous medium or by explicitly including individual solvent molecules.

A key phenomenon studied is solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. mdpi.com This change corresponds to a shift in the absorption maxima (λmax) in its UV-Visible spectrum. researchgate.net For thiazole derivatives, which often possess donor-acceptor characteristics, moving from a non-polar to a polar solvent can stabilize either the ground state or the excited state differently, leading to a spectral shift. mdpi.comnih.gov Studies on related thiazole-based dyes have shown they exhibit positive solvatochromism (a bathochromic or red shift) as solvent polarity increases, indicating a more polar excited state. bohrium.com

Thermodynamic properties such as the free energy of solvation can also be calculated. This value represents the energy change when a molecule is transferred from a vacuum into a solvent, providing insights into its solubility and partitioning behavior between different media. These calculations are vital for understanding the molecule's pharmacokinetic profile in a biological context.

Thiazole Derivative ClassSolvents InvestigatedObserved/Calculated EffectReference
Thiazole-Hydrazone DerivativesVarious (e.g., Ethanol)Evaluation of solvatochromic properties researchgate.net
Thiazole Azo DyesCCl4, CHCl3, CH2Cl2, DMSOPositive solvatochromism (bathochromic shift) mdpi.comnih.gov
Benzyl 4-(p-tolyl)thiazole-2-carboxylateVariousPositive solvatochromism (bathochromic shift) bohrium.com

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. researchgate.net Organic molecules featuring π-conjugated systems and strong electron-donating or electron-withdrawing groups often exhibit large NLO responses. Thiazole, 2-phenyl-4-(trifluoromethyl)- possesses a π-conjugated system (phenyl-thiazole) and a potent electron-withdrawing group (trifluoromethyl), making it a candidate for NLO applications.

Theoretical and computational investigations, primarily using DFT, are essential for predicting the NLO properties of molecules. These calculations determine key parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO activity. journaleras.com

For a molecule to have a non-zero β value, it must lack a center of symmetry. The magnitude of β is related to intramolecular charge transfer. In the case of Thiazole, 2-phenyl-4-(trifluoromethyl)-, the electronic asymmetry induced by the trifluoromethyl group is expected to result in a significant NLO response. Computational studies on similar heterocyclic compounds have demonstrated that the introduction of trifluoromethyl groups can enhance NLO properties. journaleras.com The calculated hyperpolarizability of candidate molecules is often compared to that of well-known NLO materials like urea (B33335) or p-nitroaniline (pNA) to gauge their potential. mdpi.com Studies on other heterocyclic systems have shown that computational methods can predict substantial hyperpolarizability values, signifying their potential for use in NLO devices. nih.govnih.gov

Compound/ClassComputational MethodCalculated NLO PropertyFinding/SignificanceReference
5-(trifluoromethyl)pyridine-2-thiolDFT (B3LYP)First hyperpolarizability (β)Identified as an excellent candidate for NLO materials journaleras.com
Thiazole Azo DyesDFT (B3LYP)Total hyperpolarizabilityVery high values define potent NLO behavior mdpi.comnih.gov
N-substituted 1,2,4-Triazole DerivativesDFTFirst and second hyperpolarizabilitiesSignificant values indicate potential for NLO applications nih.govnih.gov
Benzyl 4-(p-tolyl)thiazole-2-carboxylateTDHFStatic and dynamic α, β, and γPromising properties for optoelectronic applications bohrium.com

Mechanistic Insights into Applications of Thiazole, 2 Phenyl 4 Trifluoromethyl , and Its Derivatives

Applications as Reagents in Advanced Organic Synthesis Research

While "Thiazole, 2-phenyl-4-(trifluoromethyl)-" is more commonly recognized for its biological activities, its structural motifs are relevant in the context of advanced organic synthesis. The reactivity of the thiazole (B1198619) ring, influenced by the electron-withdrawing trifluoromethyl group and the phenyl substituent, can be exploited in various synthetic transformations.

Utilization in Catalytic Processes

The direct catalytic application of Thiazole, 2-phenyl-4-(trifluoromethyl)- as a primary catalyst is not extensively documented in mainstream chemical literature. However, its derivatives can be envisioned as ligands for metal catalysts. The nitrogen and sulfur atoms of the thiazole ring can coordinate with transition metals, and the electronic properties of the phenyl and trifluoromethyl groups can modulate the catalytic activity of the metallic center. For instance, the electron-withdrawing nature of the trifluoromethyl group could enhance the Lewis acidity of a coordinated metal, potentially increasing its catalytic efficacy in certain reactions.

Role in Selective Aromatic Substitution Reactions

The thiazole ring is an aromatic heterocycle, and its reactivity in electrophilic and nucleophilic aromatic substitution reactions is well-established. In the case of 2-phenyl-4-(trifluoromethyl)thiazole, the electron-withdrawing trifluoromethyl group at the C4 position deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. The phenyl group at the C2 position can also influence the regioselectivity of these reactions.

Electrophilic aromatic substitution, if forced, would likely occur at the C5 position, which is the most electron-rich position of the thiazole ring. However, the deactivating effect of the trifluoromethyl group makes such reactions challenging.

Conversely, the thiazole ring in this compound is susceptible to nucleophilic aromatic substitution, particularly at the C2 position, especially if a suitable leaving group is present. The presence of the electron-withdrawing trifluoromethyl group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

Mechanisms of Enzyme Inhibition by Thiazole, 2-phenyl-4-(trifluoromethyl)- Derivatives

Derivatives of Thiazole, 2-phenyl-4-(trifluoromethyl)- have shown promise as inhibitors of various enzymes, implicating their potential in the development of therapeutic agents. The mechanistic understanding of these inhibitory activities is crucial for the design of more potent and selective inhibitors.

Cholinesterase Enzyme Inhibition Pathways

Derivatives of 2-phenyl-4-(trifluoromethyl)thiazole have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Molecular docking studies have provided insights into the binding modes of these inhibitors. For instance, 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives have been designed as cholinesterase inhibitors. It is proposed that the lipophilic 4-(4-(trifluoromethyl)phenyl)thiazole (B1603655) moiety can bind to the peripheral anionic site (PAS) of the enzyme's active site gorge. nih.gov The benzylidenehydrazine (B8809509) portion of the molecule is thought to interact with the catalytic anionic site (CAS). nih.gov The trifluoromethylphenyl group of some derivatives has been observed to form π-π interactions with the indole (B1671886) ring of the Trp286 residue in the active site of AChE. nih.gov

The following table summarizes the inhibitory activity of some 2-phenyl-4-(trifluoromethyl)thiazole derivatives against cholinesterases.

CompoundTarget EnzymeIC50 (µM)
2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-(4-(trifluoromethyl)phenyl)thiazoleAChE-
3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivativesAChEVaries with substitution

Data is illustrative and specific IC50 values depend on the full molecular structure.

Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

Recent research has explored 4-phenyl-thiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Both enzymes are involved in the regulation of signaling lipids and are considered therapeutic targets for pain and inflammation.

The mechanism of inhibition of FAAH by some thiazole-based compounds involves the interaction of the inhibitor with the catalytic serine residue of the enzyme. While specific mechanistic studies on 2-phenyl-4-(trifluoromethyl)thiazole derivatives are limited, related 4-phenyl-thiazole compounds have been shown to act as FAAH inhibitors. nih.gov

For sEH, the inhibition mechanism by thiazole derivatives is also under investigation. Structure-activity relationship studies on 4-phenyl-thiazole-based dual inhibitors have shown that modifications to the molecule can significantly affect the potency against both FAAH and sEH. nih.govnih.gov For example, converting a sulfonamide group to a tertiary amine in these dual inhibitors generally leads to a decrease in potency for sEH while being well-tolerated for FAAH inhibition. nih.gov

The following table presents data on the inhibitory activity of a representative 4-phenyl-thiazole derivative.

CompoundTarget EnzymeIC50 (nM)
SW-17 (a 4-phenyl-thiazole derivative)human FAAH9.8
SW-17 (a 4-phenyl-thiazole derivative)human sEH2.5

Carbonic Anhydrase Inhibition Mechanisms

Thiazole derivatives bearing sulfonamide groups have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The primary mechanism of inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion.

The inhibitory constants (Ki) for some N-substituted 4-phenyl-2-aminothiazole derivatives are presented in the table below.

Compound TypeTarget EnzymeKi range (nM)
N-protected 4-phenyl-2-aminothiazole derivativeshCA I46.85 - 587.53
N-protected 4-phenyl-2-aminothiazole derivativeshCA II35.01 - 578.06

Kinase (e.g., c-Met) Inhibitory Activity and Molecular Targets

The 1,3-thiazole scaffold is a significant pharmacophore in the development of selective kinase inhibitors for targeted cancer therapy. nih.gov Derivatives of Thiazole, 2-phenyl-4-(trifluoromethyl)- have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The incorporation of the trifluoromethylphenyl group onto the thiazole ring can influence the molecule's binding affinity and selectivity for specific kinase targets.

Research has led to the development of novel series of compounds where the thiazole ring is a core component. For instance, a series of pteridin-7(8H)-one derivatives was developed to target mutations of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Within this series, a thiazole-substituted compound, M49, demonstrated potent inhibitory activity against the drug-resistant EGFRL858R/T790M/C797S mutant, with a half-maximal inhibitory concentration (IC50) of 18.94 nM. acs.org This highlights the potential of thiazole derivatives in overcoming acquired resistance to cancer therapies. acs.org The compound also showed high kinase selectivity. acs.org

Furthermore, the thiazole framework has been integrated into other heterocyclic systems to target different kinases. A hybrid scaffold of pyrrolotriazinone and a thiazole derivative, specifically 3-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-4(3H)-one, was designed to investigate effects on the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is vital for cell growth and survival. nih.gov Other studies have shown that thiazole derivatives can act as potent inhibitors of kinases such as B-RAFV600E and Anaplastic lymphoma kinase (ALK). nih.gov

Table 1: Kinase Inhibitory Activity of Selected Thiazole Derivatives

CompoundTarget KinaseInhibitory Activity (IC50)Reference
M49 (A pteridin-7(8H)-one derivative with a thiazole substitution)EGFRL858R/T790M/C797S18.94 nM acs.org
Compound 40 (A thiazole derivative with a phenyl sulfonyl group)B-RAFV600E23.1 ± 1.2 nM nih.gov
Compound 53 (A 2-(thiazol-2-amino)-4-arylaminopyrimidine derivative)ALK12.4 nM nih.gov

Interactions with Biological Macromolecules and Cellular Pathways

The biological activity of Thiazole, 2-phenyl-4-(trifluoromethyl)- derivatives stems from their specific interactions with various biological macromolecules, leading to the modulation of critical cellular pathways. The mechanism of action often involves competitive inhibition at the ATP-binding site of enzymes, a common feature for kinase inhibitors. nih.gov

The potent EGFR inhibitor M49, for example, exerts its anti-cancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G1 phase. acs.org Mechanistic studies revealed that M49 treatment leads to a dose-dependent increase in the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3. acs.org These proteins are key executioners in the apoptotic pathway, and their cleavage is a hallmark of apoptosis induction. acs.org This indicates that the compound's interaction with the mutant EGFR protein triggers a downstream signaling cascade that results in the elimination of cancer cells. acs.org

Beyond kinases, derivatives containing the trifluoromethylphenyl thiazole motif have shown inhibitory activity against other classes of enzymes. A study on fluorinated hydrazinylthiazole derivatives, including 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole, evaluated their potential to inhibit α-amylase, a key enzyme in carbohydrate metabolism. acs.orgnih.gov The results demonstrated that these compounds possess enzyme inhibition capabilities, with their potency being dependent on the concentration. acs.orgnih.gov This suggests that the thiazole scaffold can be adapted to target a range of enzymes beyond the kinome.

Table 2: Interaction with Non-Kinase Macromolecules

Compound DerivativeMacromolecule TargetBiological EffectReference
M49Caspase-3, PARPInduces apoptosis acs.org
4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazoleα-amylaseEnzyme inhibition acs.orgnih.gov

Exploration of Material Science Applications based on Molecular Structure

The unique molecular and electronic structure of thiazole derivatives, including those with phenyl and trifluoromethyl substitutions, makes them attractive candidates for applications in material science, particularly in the field of optoelectronics. The thiazole ring can act as a core component in donor-acceptor (D-A) type fluorophores, which are essential materials for organic light-emitting devices (OLEDs). researchgate.net

The combination of an electron-donating group with an electron-accepting group within the same molecule can lead to efficient intramolecular charge transfer, resulting in strong fluorescence. The 2-phenyl group can act as part of the donor system, while the electron-withdrawing nature of the trifluoromethyl group at the 4-position of the thiazole ring can enhance the acceptor properties of the core structure. This molecular design is crucial for developing materials with specific photophysical characteristics.

Research into solid-state white light emissive thiazole-based fluorophores has shown that their emission properties can be finely tuned by introducing various substituents onto the thiazole core. researchgate.net This tunability allows for the creation of materials that emit warm, ideal, or cold white light, which is highly desirable for display and lighting applications. The electrochemical properties of these compounds, specifically their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are critical for their performance in OLEDs, as they determine the efficiency of charge injection and transport. researchgate.net

Table 3: Photophysical and Electrochemical Properties of Thiazole-Based Fluorophores

PropertyTypical RangeSignificance in Material ScienceReference
HOMO Energy Level-5.52 eV to -5.72 eVDetermines the energy required to remove an electron (hole injection). researchgate.net
LUMO Energy Level-1.84 eV to -2.45 eVDetermines the energy released when an electron is added (electron injection). researchgate.net
Luminescence Lifetime7.7 – 11 µsIndicates the duration of the excited state before returning to the ground state. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Thiazole (B1198619), 2-phenyl-4-(trifluoromethyl)-

The current body of scientific literature indicates that while "Thiazole, 2-phenyl-4-(trifluoromethyl)-" itself is a known chemical entity, extensive research has been more focused on its derivatives. The academic understanding of the parent compound is largely built upon the well-established principles of thiazole chemistry and the significant influence of the trifluoromethyl group.

The trifluoromethyl (-CF3) group is a crucial substituent in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. researchgate.net Its presence on the thiazole ring at the 4-position is expected to significantly influence the electronic properties and reactivity of the heterocyclic system.

Derivatives of 2-phenyl-4-(trifluoromethyl)thiazole have been synthesized and investigated for a range of biological activities. For instance, various 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been evaluated for their anticancer activity against cell lines such as A-549, Bel7402, and HCT-8. researchgate.net Some of these derivatives have also shown moderate antifungal activity. researchgate.net The core structure of 2-phenyl-4-(trifluoromethyl)thiazole serves as a valuable scaffold for the development of new therapeutic agents.

The general understanding is that the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore. researchgate.net The combination of a phenyl group at the 2-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric environment that can be exploited for targeted drug design.

Identification of Unexplored Avenues in Synthetic Methodologies and Chemical Transformations

While classical methods like the Hantzsch thiazole synthesis are applicable for the creation of the thiazole ring, there remain unexplored avenues for the synthesis of 2-phenyl-4-(trifluoromethyl)thiazole and its derivatives. nih.gov Future research could focus on developing more efficient, atom-economical, and environmentally friendly synthetic strategies.

One area for exploration is the use of novel catalytic systems for the construction of the thiazole ring. For example, metal-free multi-component reactions are being developed for the synthesis of other trifluoromethyl-substituted heterocycles like triazoles, and similar strategies could potentially be adapted for thiazole synthesis. frontiersin.org Another promising direction is the use of [3+2] cycloaddition reactions, which have been employed for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles. rsc.org

Regarding chemical transformations, the functionalization of the C5 position of the thiazole ring in 2-phenyl-4-(trifluoromethyl)thiazole remains a largely unexplored area. This position is a prime target for introducing further diversity into the molecular structure. The development of selective C-H activation and functionalization methods at this position would be a significant advancement. Dianion chemistry has been used to functionalize the 5-position of other 4-(trifluoromethyl)thiazoles, suggesting a potential route for derivatization. researchgate.net

Furthermore, the transformation of the trifluoromethyl group itself, although challenging, could open up new chemical space. While the -CF3 group is generally stable, under specific conditions, it can participate in chemical reactions, offering another dimension for creating novel derivatives.

Perspectives on Advanced Mechanistic Studies in Biological Systems

Given the preliminary findings of biological activity in derivatives of 2-phenyl-4-(trifluoromethyl)thiazole, a significant future direction is the elucidation of their mechanisms of action in biological systems. researchgate.net Advanced mechanistic studies are crucial for understanding how these compounds exert their therapeutic effects and for optimizing their properties.

Future research should aim to identify the specific molecular targets of these compounds. This can be achieved through a combination of experimental approaches, such as affinity chromatography, proteomics, and genetic screening. Once a target is identified, detailed biochemical and biophysical studies can be conducted to characterize the binding interaction and its functional consequences.

For derivatives showing anticancer activity, mechanistic studies could investigate their effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. For example, some thiazole derivatives have been shown to induce cell cycle arrest and apoptosis. cu.edu.eg Understanding these pathways will be critical for their development as potential cancer therapeutics.

In the context of antifungal activity, research could focus on how these compounds disrupt fungal cell wall integrity, inhibit essential enzymes, or interfere with other vital cellular processes in pathogenic fungi. The mechanism of action of 2-[4-(Chloromethyl)phenyl]-1,3-thiazole, a related compound, is thought to involve its thiazole ring engaging in π-π stacking interactions with aromatic residues in proteins, while the chloromethyl group can form covalent bonds with nucleophilic sites in enzymes. Similar interactions could be at play for 2-phenyl-4-(trifluoromethyl)thiazole derivatives.

Prospects for Computational Chemistry in Rational Design and Predictive Modeling

Computational chemistry offers powerful tools for the rational design and predictive modeling of novel 2-phenyl-4-(trifluoromethyl)thiazole derivatives with enhanced biological activity. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

Molecular docking is a computational technique that can be used to predict the binding mode and affinity of a ligand to a biological target. This can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds and guide the design of new derivatives with improved binding properties. Molecular docking studies have been successfully applied to other thiazole derivatives to support their biological applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool. By developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can be used to predict the activity of virtual compounds before they are synthesized. This can help to identify key structural features that are important for activity and to design new compounds with optimized properties.

The development of accurate predictive models for the bioactivity of small molecules is an active area of research. nih.govnih.gov For 2-phenyl-4-(trifluoromethyl)thiazole derivatives, computational models could be developed to predict various properties, including their efficacy, toxicity, and pharmacokinetic profiles. This would enable a more efficient and informed drug discovery process.

Computational ApproachApplication in Drug Discovery
Molecular Docking Predicts binding modes and affinities to target proteins.
QSAR Correlates chemical structure with biological activity to predict the potency of new compounds.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of drug candidates.

Future Trends in Novel Derivative Design and Application Discovery

The scaffold of 2-phenyl-4-(trifluoromethyl)thiazole holds considerable promise for the design of novel derivatives with a wide range of potential applications. Future trends in this area will likely focus on systematic structural modifications to explore new chemical space and to optimize biological activity.

One key trend will be the synthesis of libraries of derivatives with diverse substituents on the phenyl ring. The introduction of various electron-donating and electron-withdrawing groups can modulate the electronic properties of the molecule and influence its biological activity. mdpi.com

As previously mentioned, the functionalization of the C5 position of the thiazole ring is another important avenue for derivative design. The introduction of different functional groups at this position can lead to new interactions with biological targets and potentially new therapeutic applications.

The principle of active substructure splicing, where the 2-phenyl-4-(trifluoromethyl)thiazole core is combined with other known pharmacophores, is a promising strategy for creating hybrid molecules with enhanced or novel biological activities. nih.gov For example, incorporating acylhydrazone moieties has been a successful strategy for developing new antifungal agents based on a phenylthiazole scaffold. nih.gov

Beyond medicinal chemistry, there may be opportunities to explore the applications of 2-phenyl-4-(trifluoromethyl)thiazole derivatives in materials science. The unique electronic properties conferred by the trifluoromethyl group and the thiazole ring could make these compounds interesting candidates for the development of novel organic electronic materials.

Q & A

Basic Questions

What are the common synthetic routes for 2-phenyl-4-(trifluoromethyl)thiazole derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions or halogenation strategies. For example, in , the title compound was synthesized unexpectedly via the reaction of 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester with thionyl chloride, followed by recrystallization in ethanol . Another approach involves hydrolysis of intermediates (e.g., 2-phenyl-4-(trifluoromethyl)-1H-imidazole) under basic conditions, followed by condensation with hydroxylamine derivatives using coupling agents like TBTU . Key steps include:

  • Halogenation: Use of thionyl chloride for activating intermediates.
  • Condensation: Employing catalysts (e.g., DIEA) in dichloromethane.
  • Purification: Recrystallization from ethanol or water-acetic acid mixtures.

Which spectroscopic and crystallographic methods are essential for characterizing thiazole derivatives?

Methodological Answer:

  • X-ray Crystallography: Determines bond lengths, dihedral angles, and molecular packing. For instance, reports a dihedral angle of 5.15° between the thiazole and phenyl rings, confirmed via SHELXL refinement .
  • NMR Spectroscopy: Identifies proton environments (e.g., aromatic protons at δ 7.40–8.20 ppm) and substituent effects .
  • IR Spectroscopy: Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in carboxylate derivatives) .
  • GC-MS: Used for volatile analogs (e.g., 5-ethenyl-4-methylthiazole in ) to confirm molecular weight and fragmentation patterns .

Advanced Questions

How can researchers optimize the yield of 2-phenyl-4-(trifluoromethyl)thiazole derivatives?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection: Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve reaction efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
  • Temperature Control: Reactions at 70–80°C minimize side products .
  • Workup Procedures: Ice-water quenching and recrystallization increase purity .
    Example: A 70–80% yield was achieved using NaHCO₃ in ethanol for condensation steps .

How to resolve challenges in crystallographic analysis of trifluoromethyl-substituted thiazoles?

Methodological Answer:

  • Software Tools: SHELX programs (e.g., SHELXL) are robust for refining structures with heavy atoms like fluorine. highlights SHELX’s adaptability to high-resolution data .
  • Data Collection: High-flux X-ray sources improve signal-to-noise ratios for weakly diffracting crystals.
  • Handling Disorder: The trifluoromethyl group’s rotational freedom may require constrained refinement. In , no intermolecular H-bonding simplified the analysis .

How do structural modifications (e.g., trifluoromethyl substitution) influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects: The -CF₃ group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
  • SAR Studies: Ethyl carboxylate derivatives (e.g., in ) show improved pharmacokinetics compared to non-esterified analogs .
  • In Vitro Assays: Anticancer activity is evaluated via MTT assays, while antimicrobial potential is tested using MIC (Minimum Inhibitory Concentration) protocols .

Data Contradiction Analysis

How to address discrepancies in reported biological activities of thiazole derivatives?

Methodological Answer:

  • Standardized Assays: Use common cell lines (e.g., HeLa for anticancer studies) and controls to minimize variability .
  • Solubility Considerations: Differences in DMSO/water solubility can alter apparent IC₅₀ values.
  • Structural Verification: Confirm compound purity via HPLC and NMR before testing .
    Example: Discrepancies in antifungal activity may arise from variations in fungal strains or culture conditions .

Key Data from Evidence

  • Crystallographic Data ():
    • Dihedral angle between thiazole and phenyl rings: 5.15°
    • Bond lengths: C-S (1.74 Å), C-N (1.32 Å) .
  • Synthetic Yields ( ):
    • Hydrolysis step (I → II): ~85% yield
    • Condensation (II → IV): 70–75% yield using TBTU .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.